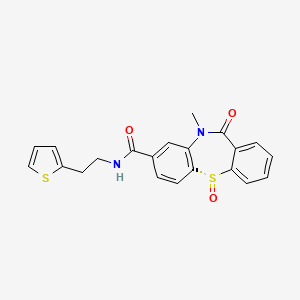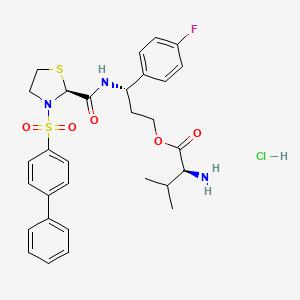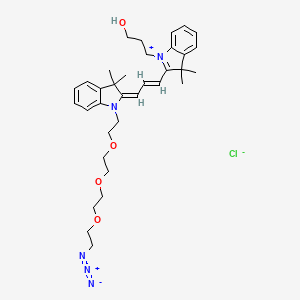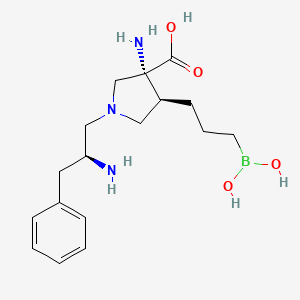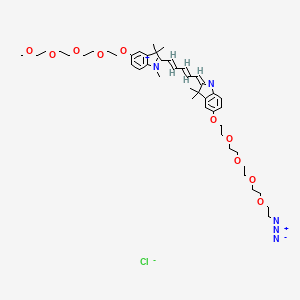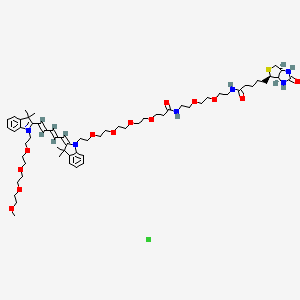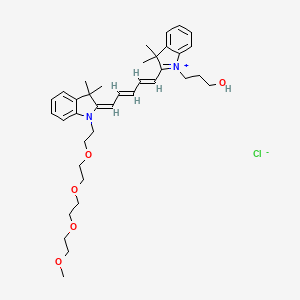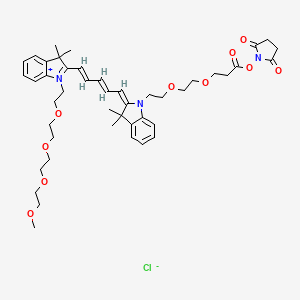![molecular formula C30H31N7 B1193415 3-[cis-3-(4-Methylpiperazin-1-yl)cyclobutyl]-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B1193415.png)
3-[cis-3-(4-Methylpiperazin-1-yl)cyclobutyl]-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PQIP is a potent inhibitor of both the unphosphorylated (basal) and phosphorylated (activated) states of the kinase IGF1R (IGF1RK).
Scientific Research Applications
Applications and Characteristics of Related Compounds
Imiquimod and Analogues : Imiquimod, a non-nucleoside imidazoquinolinamine, activates the immune system by inducing cytokines such as IFN-α, -β, and several interleukins. Though primarily used for treating skin disorders, its mechanism, which involves stimulating onsite cytokine production, points towards potential for immunoregulatory, antiviral, antiproliferative, and antitumor activities. This suggests that similar compounds might also exhibit these broad biological functions (Syed, 2001).
Food-derived Heterocyclic Amines : Certain heterocyclic amines, like PhIP, formed in cooked meats, have been implicated in cancer research, particularly breast cancer. This highlights the significance of heterocyclic compounds in understanding dietary cancer risks and the metabolic pathways involved (Snyderwine, 1994).
Heterocyclic Compound Synthesis : Research into compounds like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones underscores the versatility of heterocyclic compounds as building blocks for creating diverse molecules with potential pharmacological and dye applications. This versatility suggests that our compound of interest could also serve as a key precursor in synthetic chemistry (Gomaa & Ali, 2020).
Cytochrome P450 Inhibitors : The specificity of chemical inhibitors for cytochrome P450 isoforms in drug metabolism research can offer insights into the metabolic pathways and potential drug-drug interactions of compounds. This is crucial for understanding the pharmacokinetics and safety profiles of new drugs, including those related to our compound (Khojasteh et al., 2011).
Antitubercular Activity : The study of various derivatives for their antitubercular activity highlights the ongoing search for effective treatments against tuberculosis. Compounds with unique structures, such as our compound of interest, could potentially contribute to this field by offering new mechanisms of action or improved efficacy (Asif, 2014).
DPP IV Inhibitors : The exploration of DPP IV inhibitors for treating type 2 diabetes mellitus shows the importance of heterocyclic compounds in developing new therapeutic agents. The search for selective inhibitors that do not affect other substrates indicates the potential for compounds like ours to contribute to specific therapeutic targets (Mendieta, Tarragó, & Giralt, 2011).
properties
Product Name |
3-[cis-3-(4-Methylpiperazin-1-yl)cyclobutyl]-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-8-amine |
|---|---|
Molecular Formula |
C30H31N7 |
Molecular Weight |
489.63 |
IUPAC Name |
3-(cis-3-(4-Methylpiperazin-1-yl)cyclobutyl)-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-8-amine |
InChI |
InChI=1S/C30H31N7/c1-35-13-15-36(16-14-35)24-17-23(18-24)30-34-27(28-29(31)32-11-12-37(28)30)22-8-7-21-9-10-25(33-26(21)19-22)20-5-3-2-4-6-20/h2-12,19,23-24H,13-18H2,1H3,(H2,31,32)/t23-,24+ |
InChI Key |
PDJARQSWGDDFHH-PSWAGMNNSA-N |
SMILES |
NC1=NC=CN2C1=C(C3=CC=C4C=CC(C5=CC=CC=C5)=NC4=C3)N=C2[C@H]6C[C@@H](N7CCN(C)CC7)C6 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
PQIP |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(2,6-Dichlorophenyl)-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene](/img/structure/B1193334.png)
